1-Iodo-2-methylundecane

Description

This compound belongs to the class of organic compounds known as organoiodides. Organoiodides are compounds containing a chemical bond between a carbon atom and an iodine atom.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-iodo-2-methylundecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25I/c1-3-4-5-6-7-8-9-10-12(2)11-13/h12H,3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTWBFGUVCAVDFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(C)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00337929 | |

| Record name | 1-Iodo-2-methylundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73105-67-6 | |

| Record name | 1-Iodo-2-methylundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Iodo-2-methylundecane physical and chemical properties

An In-depth Technical Guide to 1-Iodo-2-methylundecane

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

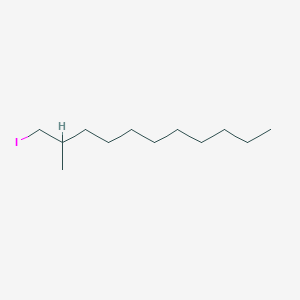

This compound is an organoiodide compound characterized by an undecane backbone substituted with an iodine atom at the first position and a methyl group at the second.[1] Its structure and basic identifiers are summarized below.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 73105-67-6[1][2] |

| Molecular Formula | C12H25I[1][2][3] |

| Canonical SMILES | CCCCCCCCCC(C)CI[1][3][4] |

| InChI Key | RTWBFGUVCAVDFO-UHFFFAOYSA-N[1][3] |

Physicochemical Properties

A summary of the computed and experimental physical and chemical properties of this compound is presented in the following tables.

Table 2.1: General Physical Properties

| Property | Value | Source |

| Molecular Weight | 296.23 g/mol | PubChem[1], Guidechem[2], PlantaeDB[3] |

| Exact Mass | 296.10010 Da | PubChem[1], PlantaeDB[3] |

| Classification | Organoiodide, Alkyl iodide | Human Metabolome Database[4] |

Table 2.2: Computed Properties

| Property | Value | Source |

| XlogP | 7.2 | PubChem[1], PlantaeDB[3] |

| Topological Polar Surface Area (TPSA) | 0.00 Ų | PlantaeDB[3] |

| Hydrogen Bond Donors | 0 | PlantaeDB[3] |

| Hydrogen Bond Acceptors | 0 | PlantaeDB[3] |

| Rotatable Bonds | 9 | PlantaeDB[3] |

Biological Significance and Activity

This compound has been identified as a metabolite in the context of cancer metabolism and has been found in Vitis vinifera (the common grapevine).[1] Most notably, it functions as an estrogen-dependent urinary sex pheromone in female mice.[5] Its production is linked to the proestrus and estrus phases of the murine reproductive cycle and it has been shown to enhance reproductive activities in males, who show a behavioral preference for the compound.[5]

The following diagram illustrates the biological signaling pathway associated with this compound in mice.

Spectroscopic and Analytical Data

Spectroscopic data is crucial for the identification and characterization of this compound. Available data includes:

-

Mass Spectrometry (MS) : GC-MS data is available, which is essential for identifying the compound in complex mixtures.[1]

-

Nuclear Magnetic Resonance (NMR) : 13C NMR spectra are available for structural elucidation.[1]

-

Infrared (IR) Spectroscopy : Vapor phase IR spectra have been recorded.[1]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines the general steps used to identify volatile compounds like this compound from a biological matrix.

Objective: To identify and quantify volatile organic compounds in a prepared plant extract.

Methodology:

-

Extraction: The initial plant material undergoes an extraction process, for instance, using a Soxhlet apparatus with a solvent such as methanol for an extended period (e.g., 36 hours).[6]

-

Sample Preparation: The crude extract is concentrated using a rotary evaporator. The resulting concentrate is then dissolved in a volatile solvent suitable for GC-MS analysis, such as dichloromethane.[6]

-

GC-MS Injection: A small volume of the prepared sample is injected into the GC-MS instrument. A split injection mode (e.g., split ratio of 50) is often used to prevent column overloading.[6]

-

Chromatographic Separation: The sample is vaporized and carried by an inert gas (e.g., Helium) through a capillary column (e.g., SH-Rxi-5Sil, 30 m x 0.25 mm). The column oven temperature is programmed to ramp up, separating compounds based on their boiling points and affinity for the column's stationary phase.[6]

-

Mass Spectrometry Detection: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization). The resulting fragments are separated by their mass-to-charge ratio, generating a unique mass spectrum for each compound.

-

Data Analysis: The resulting chromatogram and mass spectra are compared to spectral libraries (e.g., NIST) to identify the compounds present in the sample.

The following diagram visualizes this experimental workflow.

Chemical Classification

Understanding the classification of a molecule provides insight into its potential reactivity and properties.

References

- 1. This compound | C12H25I | CID 545590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. plantaedb.com [plantaedb.com]

- 4. hmdb.ca [hmdb.ca]

- 5. 1-Iodo-2 methylundecane [1I2MU]: an estrogen-dependent urinary sex pheromone of female mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tis.wu.ac.th [tis.wu.ac.th]

An In-depth Technical Guide to 1-Iodo-2-methylundecane (CAS: 73105-67-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Iodo-2-methylundecane (CAS number 73105-67-6), a branched-chain iodoalkane. The document consolidates available data on its chemical and physical properties, provides a plausible synthetic route, and details its known biological role as a murine sex pheromone. Experimental protocols for its detection and analysis are described, and the relevant pheromonal signaling pathway is illustrated. This guide is intended to be a valuable resource for researchers in chemical biology, neurobiology, and drug development who are interested in the synthesis, detection, and biological function of this and similar compounds.

Chemical and Physical Properties

This compound is a halogenated hydrocarbon. Its primary identification and property data are summarized in the tables below.[1][2][3]

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 73105-67-6 |

| Molecular Formula | C₁₂H₂₅I |

| IUPAC Name | This compound |

| Synonyms | Undecane, 1-iodo-2-methyl- |

| ChEBI ID | CHEBI:84222 |

| PubChem CID | 545590 |

| InChI | InChI=1S/C12H25I/c1-3-4-5-6-7-8-9-10-12(2)11-13/h12H,3-11H2,1-2H3 |

| InChIKey | RTWBFGUVCAVDFO-UHFFFAOYSA-N |

| SMILES | CCCCCCCCCC(C)CI |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 296.23 g/mol | PubChem |

| Monoisotopic Mass | 296.10010 Da | PubChem |

| XLogP3-AA | 7.2 | PubChem |

| Complexity | 91.1 | PubChem |

| Rotatable Bond Count | 9 | PubChem |

| Hydrogen Bond Donors | 0 | PubChem |

| Hydrogen Bond Acceptors | 0 | PubChem |

| Heavy Atom Count | 13 | PubChem |

Table 3: Predicted ADMET Properties

Note: These properties are computationally predicted and have not been experimentally verified.

| Property | Prediction | Probability |

| Human Intestinal Absorption | + | 98.72% |

| Blood Brain Barrier Penetration | + | 97.50% |

| Caco-2 Permeability | + | 85.39% |

| P-glycoprotein Substrate | - | 87.78% |

| CYP2D6 Inhibitor | - | 84.55% |

| hERG Inhibitor | - | Not available |

Synthesis

Proposed Synthetic Pathway: Anti-Markovnikov Hydroiodination

A common method for the synthesis of terminal iodoalkanes from alkenes is through a two-step process involving an initial anti-Markovnikov hydrobromination followed by a Finkelstein reaction.

Step 1: Anti-Markovnikov Hydrobromination of 2-Methylundec-1-ene

The reaction of 2-methylundec-1-ene with hydrogen bromide (HBr) in the presence of a radical initiator, such as benzoyl peroxide, will yield the anti-Markovnikov product, 1-bromo-2-methylundecane.

Step 2: Finkelstein Reaction

The resulting 1-bromo-2-methylundecane can then be converted to this compound via a Finkelstein reaction, which involves treating the bromoalkane with sodium iodide (NaI) in a suitable solvent like acetone. The equilibrium of this reaction is driven towards the product by the precipitation of the less soluble sodium bromide.

Experimental Workflow: Synthesis of this compound

References

1-Iodo-2-methylundecane molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the molecular structure and weight of 1-Iodo-2-methylundecane, a halogenated hydrocarbon. The information is presented to be a useful reference for researchers and professionals in drug development and related scientific fields.

Core Molecular Data

The fundamental molecular properties of this compound are summarized in the table below. This data is essential for a variety of experimental and computational applications, including reaction stoichiometry, spectroscopic analysis, and molecular modeling.

| Property | Value |

| Molecular Formula | C12H25I[1][2] |

| Molecular Weight | 296.23 g/mol [1][2] |

| IUPAC Name | This compound[2] |

| Canonical SMILES | CCCCCCCCCC(C)CI[1][2] |

| InChIKey | RTWBFGUVCAVDFO-UHFFFAOYSA-N[1][2] |

Molecular Structure

This compound is an iodoalkane characterized by an undecane backbone.[2][3] A methyl group is substituted at the second carbon position, and an iodine atom is attached to the first carbon. This structure is depicted in the diagram below.

References

A Comprehensive Technical Guide to 1-Iodo-2-methylundecane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the chemical properties, synthesis, and biological significance of 1-iodo-2-methylundecane. It is an alkyl iodide that has been identified as a significant signaling molecule in mammalian communication. This document consolidates available data on its nomenclature, physical and spectral properties, and its role as an estrogen-dependent pheromone in mice. While a specific, detailed synthesis protocol remains to be published, this guide outlines plausible synthetic routes based on established organic chemistry principles. Furthermore, it delves into the general mechanism of pheromone signaling in mice, providing a framework for understanding the potential biological pathways activated by this compound.

Chemical Identity and Nomenclature

IUPAC Name: this compound[1][2]

Synonyms & Identifiers:

-

ChEBI ID: CHEBI:84222[2]

-

PubChem CID: 545590[2]

-

HMDB ID: HMDB0062727

-

Other synonyms include undecane, 1-iodo-2-methyl-.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below. These properties are crucial for its identification, purification, and handling in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C12H25I | PubChem[1][2] |

| Molecular Weight | 296.23 g/mol | PubChem[2] |

| XLogP3-AA | 6.4 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 0 | PubChem[2] |

| Rotatable Bond Count | 9 | PubChem[2] |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Data Availability | Source |

| 13C NMR | Available | PubChem[1] |

| GC-MS | Available | PubChem[1] |

| Infrared (IR) | Available | PubChem[1] |

Note: While the availability of these spectra is indicated in public databases, the actual spectral data with peak assignments are not readily accessible in the initial search results. Further specialized database searches would be required to obtain the detailed spectra.

Synthesis Protocols

Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound.

General Experimental Considerations:

A common method for converting a primary alcohol to an alkyl iodide is the Finkelstein reaction or by using phosphorus and iodine.

-

Method 1: Using Phosphorus and Iodine: This reaction involves treating the alcohol (2-methylundecan-1-ol) with a mixture of red phosphorus and iodine. This in-situ generates phosphorus triiodide (PI3), which then converts the alcohol to the corresponding alkyl iodide.

-

Reaction: 3 R-OH + P + 1.5 I₂ → 3 R-I + H₃PO₃

-

Work-up: The reaction mixture is typically quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. Purification is usually achieved by distillation or chromatography.

-

-

Method 2: Two-step process via a tosylate or mesylate: The alcohol can be first converted to a better leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride in the presence of a base like pyridine. The resulting tosylate or mesylate can then be displaced by iodide in an SN2 reaction, typically using sodium iodide in acetone (Finkelstein reaction).

-

Step 1: R-OH + TsCl → R-OTs

-

Step 2: R-OTs + NaI → R-I + NaOTs

-

Biological Significance: A Pheromonal Signal

This compound has been identified as an estrogen-dependent urinary sex pheromone in female mice. Its presence in urine is linked to the estrous cycle and it has been shown to enhance reproductive activities in male mice. This suggests a crucial role in chemical communication and reproductive behavior.

Experimental Evidence:

-

Studies using gas chromatography-mass spectrometry (GC-MS) have detected this compound in the urine of female mice during proestrus and estrus.

-

The compound is absent in the urine of prepubertal and oophorectomized female mice.

-

Its production can be restored in oophorectomized females through estrogen treatment, confirming its estrogen dependency.

-

Behavioral assays have demonstrated that male mice exhibit a preference for this compound, indicating its function as a sex attractant.

Pheromonal Signaling Pathway

The detection of pheromones in mice is primarily mediated by the vomeronasal organ (VNO), a specialized chemosensory organ. While the specific receptor for this compound has not yet been identified, the general signaling pathway for pheromones is well-established.

General Pheromonal Signaling Cascade:

Caption: Generalized pheromone signaling pathway in mice.

Key Steps in the Pathway:

-

Binding to Receptors: Pheromones like this compound are detected by specialized G protein-coupled receptors, the vomeronasal receptors (V1Rs and V2Rs), located on the sensory neurons of the VNO.

-

Signal Transduction: This binding event initiates an intracellular signaling cascade, leading to the generation of an electrical signal in the sensory neuron.

-

Transmission to the Brain: The signal is then transmitted to the accessory olfactory bulb (AOB), the first relay station for pheromonal information in the brain.

-

Processing in Higher Brain Centers: From the AOB, the information is further relayed to higher brain regions, including the medial amygdala (MeA) and the bed nucleus of the stria terminalis (BNST), which are critical for processing social and sexual cues.

-

Behavioral and Physiological Output: These brain regions, in turn, connect to the hypothalamus, which orchestrates the appropriate behavioral and physiological responses, such as mating behaviors and hormonal changes.

Conclusion and Future Directions

This compound is a chemically defined molecule with a significant and specific biological role in mammalian communication. While its fundamental properties are documented, further research is warranted in several areas. The development and publication of a robust and detailed synthesis protocol would greatly facilitate further investigation into its biological functions. A critical next step will be the identification of the specific vomeronasal receptor(s) that bind to this compound. Elucidating the precise downstream neural circuits activated by this pheromone will provide a deeper understanding of how a single chemical cue can elicit complex social and reproductive behaviors. Such research will not only advance our knowledge of chemical communication but may also have implications for drug development, particularly in areas related to reproductive biology and behavior modulation.

References

Spectroscopic Profile of 1-Iodo-2-methylundecane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the haloalkane 1-iodo-2-methylundecane. The information presented herein is essential for its identification, characterization, and application in various scientific domains, including organic synthesis and drug development. This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, details the experimental protocols for data acquisition, and visualizes the analytical workflow.

Spectral Data Summary

The following tables summarize the available and predicted spectral data for this compound (Molecular Formula: C₁₂H₂₅I, Molecular Weight: 296.23 g/mol ).[1]

Mass Spectrometry (MS) Data

Mass spectrometry of this compound reveals a fragmentation pattern characteristic of a long-chain alkyl iodide. The most prominent peaks from Gas Chromatography-Mass Spectrometry (GC-MS) analysis are presented below.

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Probable Fragment |

| 57 | 100% (Base Peak) | [C₄H₉]⁺ |

| 43 | High | [C₃H₇]⁺ |

| 71 | High | [C₅H₁₁]⁺ |

| Note: | Data sourced from the NIST Mass Spectrometry Data Center. |

Predicted Nuclear Magnetic Resonance (NMR) Data

Due to the limited availability of experimental NMR spectra in public databases, the following data is predicted based on established principles of NMR spectroscopy and analysis of analogous iodoalkane compounds. These predictions are intended to serve as a reference for experimental verification.

1.2.1. Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.15 | dd | 2H | H-1 (CH₂I) |

| ~1.75 | m | 1H | H-2 (CH) |

| ~1.20 - 1.40 | m | 16H | H-3 to H-10 (CH₂) |

| ~0.95 | d | 3H | C2-CH₃ |

| ~0.88 | t | 3H | H-11 (CH₃) |

1.2.2. Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~10 | Primary | C-1 (CH₂I) |

| ~38 | Tertiary | C-2 (CH) |

| ~20 | Primary | C2-CH₃ |

| ~35 | Secondary | C-3 (CH₂) |

| ~29-32 | Secondary | C-4 to C-9 (CH₂) |

| ~23 | Secondary | C-10 (CH₂) |

| ~14 | Primary | C-11 (CH₃) |

Predicted Infrared (IR) Spectroscopy Data

The predicted infrared absorption bands for this compound are based on the characteristic vibrational frequencies of alkyl halides and long-chain alkanes.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 2955-2965 | Strong | Asymmetric C-H Stretch | -CH₃ |

| 2850-2860 | Strong | Symmetric C-H Stretch | -CH₃ |

| 2920-2930 | Strong | Asymmetric C-H Stretch | -CH₂- |

| 2850-2855 | Strong | Symmetric C-H Stretch | -CH₂- |

| 1450-1470 | Medium | C-H Bend (Scissoring) | -CH₂- |

| 1375-1385 | Medium | C-H Bend (Umbrella) | -CH₃ |

| ~1220 | Medium | CH₂ Wag | -CH₂I |

| ~500-600 | Strong | C-I Stretch | C-I |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation : A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

-

Sample Preparation : The sample is dissolved in a volatile solvent such as dichloromethane or hexane to a concentration of approximately 1 mg/mL.

-

GC Conditions :

-

Column : A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector Temperature : 250 °C.

-

Oven Temperature Program : Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 300 °C and hold for 5 minutes.

-

Carrier Gas : Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Source Temperature : 230 °C.

-

Quadrupole Temperature : 150 °C.

-

Mass Range : m/z 40-550.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A high-field NMR spectrometer (e.g., Bruker Avance 500 MHz).

-

Sample Preparation : Approximately 10-20 mg of the sample is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition :

-

Pulse Program : Standard single-pulse experiment (zg30).

-

Spectral Width : 12 ppm.

-

Acquisition Time : 2-3 seconds.

-

Relaxation Delay : 1-2 seconds.

-

Number of Scans : 16-64, depending on sample concentration.

-

-

¹³C NMR Acquisition :

-

Pulse Program : Proton-decoupled pulse program (zgpg30).

-

Spectral Width : 240 ppm.

-

Acquisition Time : 1-2 seconds.

-

Relaxation Delay : 2-5 seconds.

-

Number of Scans : 1024 or more, depending on sample concentration.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two).

-

Sample Preparation : A thin film of the neat liquid sample is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Data Acquisition :

-

Spectral Range : 4000-400 cm⁻¹.

-

Resolution : 4 cm⁻¹.

-

Number of Scans : 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Background : A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum.

-

Visualization of Analytical Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflows for spectral data acquisition and structure elucidation.

References

The Enigmatic Presence of 1-Iodo-2-methylundecane in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Iodo-2-methylundecane is a halogenated alkane that has been identified as a minor constituent in the essential oils of a select number of plant species. Its discovery in the terrestrial plant kingdom is of significant interest to researchers in phytochemistry and drug discovery, as halogenated natural products often exhibit potent biological activities. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of this compound in plants, including quantitative data, putative biosynthetic pathways, and a discussion of its potential biological significance.

Natural Occurrence and Quantitative Data

To date, the presence of this compound has been documented in two plant species: Stachyphrynium placentarium and Syzygium aromaticum. The quantitative data available for its occurrence is summarized in the table below.

| Plant Species | Family | Plant Part | Extraction Method | Analytical Method | Concentration (% of Extract) |

| Stachyphrynium placentarium | Marantaceae | Leaves | Methanol Soxhlet extraction, followed by partitioning into a dichloromethane-soluble fraction | Gas Chromatography-Mass Spectrometry (GC-MS) | 0.47 |

| Syzygium aromaticum (Clove) | Myrtaceae | Flower buds | Methanol maceration | Gas Chromatography-Mass Spectrometry (GC-MS) | Not Quantified |

Experimental Protocols

Detailed experimental protocols for the specific isolation and quantification of this compound are not extensively reported in the literature. However, based on the successful identification of this compound in plant extracts, a general workflow can be proposed.

General Experimental Workflow for the Analysis of this compound in Plants

Caption: General workflow for the extraction and analysis of this compound.

1. Plant Material Collection and Preparation:

-

Collect the desired plant parts (e.g., leaves of Stachyphrynium placentarium or flower buds of Syzygium aromaticum).

-

Air-dry the plant material in the shade to a constant weight.

-

Grind the dried material into a fine powder.

2. Extraction:

-

Soxhlet Extraction (for S. placentarium):

-

Place the powdered plant material in a cellulose thimble.

-

Extract with methanol in a Soxhlet apparatus for a sufficient duration (e.g., 24-48 hours).

-

Concentrate the resulting extract under reduced pressure using a rotary evaporator.

-

-

Maceration (for S. aromaticum):

-

Soak the powdered plant material in methanol at room temperature with occasional agitation for several days.

-

Filter the extract and concentrate it under reduced pressure.

-

3. Fractionation (Optional but Recommended):

-

To enrich the concentration of less polar compounds like this compound, perform liquid-liquid partitioning.

-

Dissolve the crude methanol extract in a mixture of methanol and water.

-

Extract this aqueous methanol solution sequentially with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate. This compound is expected to be present in the less polar fractions (n-hexane or dichloromethane).

4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Sample Preparation: Dissolve a known amount of the dried fraction in a suitable volatile solvent (e.g., dichloromethane or hexane). Add an internal standard (e.g., a non-native, structurally similar iodoalkane) for quantification.

-

GC Conditions (Hypothetical):

-

Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280-300 °C) at a rate of 5-10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low to a high m/z range (e.g., 40-500 amu).

-

-

Identification: Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard or with mass spectral libraries (e.g., NIST, Wiley).

5. Quantification:

-

Quantify the amount of this compound using the internal standard method. Create a calibration curve with known concentrations of an authentic standard of this compound and the internal standard.

Putative Biosynthesis

The biosynthetic pathway of this compound in plants has not been elucidated. However, based on the general knowledge of halogenated compound and alkane biosynthesis in plants, a putative pathway can be proposed. The biosynthesis of long-chain alkanes in plants typically involves the fatty acid elongation (FAE) pathway followed by a reduction and decarboxylation step. The introduction of iodine could potentially occur via the action of a haloperoxidase.

Caption: A putative biosynthetic pathway for this compound in plants.

This proposed pathway involves the formation of a 2-methylundecane backbone from a fatty acid precursor, followed by a specific iodination step catalyzed by an iodoperoxidase. The presence and substrate specificity of such an enzyme in Stachyphrynium placentarium or Syzygium aromaticum would need to be experimentally verified.

Biological Activity and Future Perspectives

The specific biological activity of this compound has not yet been reported. The plant extracts in which it is found, however, exhibit a range of biological activities. For instance, extracts of Stachyphrynium placentarium have been reported to possess antioxidant, cytotoxic, analgesic, and antidiarrheal properties. Similarly, extracts of Syzygium aromaticum are well-known for their antimicrobial, antioxidant, and anti-inflammatory effects.

Given that many halogenated compounds exhibit significant bioactivity, it is plausible that this compound contributes to the overall pharmacological profile of these plants. Further research is warranted to isolate this compound in sufficient quantities to perform comprehensive biological screening. Potential areas of investigation include its antimicrobial, anti-inflammatory, and cytotoxic activities.

The discovery of this compound in plants opens up new avenues for research in phytochemistry and natural product chemistry. Future studies should focus on:

-

Screening of a wider range of plant species to identify other natural sources of this and similar iodoalkanes.

-

Elucidation of the complete biosynthetic pathway to understand the enzymatic machinery responsible for its formation.

-

Isolation and structural characterization of this compound to confirm its chemical structure.

-

Comprehensive evaluation of its biological activities to determine its potential as a lead compound for drug development.

This technical guide serves as a foundational resource for researchers interested in the natural occurrence and potential significance of this compound. The scarcity of information highlights the nascent stage of research into this particular compound, offering exciting opportunities for new discoveries in the field of natural products.

1-Iodo-2-methylundecane: A Potential Human Metabolite in Cancer Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Iodo-2-methylundecane is a halogenated, branched-chain alkane that has been identified as a human metabolite, particularly noted in the context of cancer metabolism. Its presence in human biospecimens suggests endogenous metabolic pathways that can process such long-chain iodinated hydrocarbons. This technical guide provides a comprehensive overview of the current understanding and putative metabolic pathways of this compound, detailed experimental protocols for its analysis, and a discussion of its potential significance in cancer research and drug development. Given the limited direct research on this specific molecule, this guide synthesizes information from the metabolism of analogous compounds, including iodoalkanes and branched-chain alkanes, to provide a robust theoretical framework.

Putative Metabolic Pathways

The metabolism of this compound in humans has not been explicitly elucidated in the scientific literature. However, based on the known metabolic fates of similar chemical structures, several key pathways can be proposed. These primarily involve cytochrome P450-mediated oxidation and dehalogenation, as well as conjugation reactions.

Phase I Metabolism: Oxidation and Dehalogenation

The initial steps in the metabolism of halogenated alkanes are typically catalyzed by cytochrome P450 (CYP) enzymes, with CYP2E1 being a key player in the bioactivation of such compounds.[1][2] Two primary mechanisms are plausible:

-

Oxidative Dehalogenation: The CYP enzyme system can hydroxylate the carbon atom bearing the iodine, leading to an unstable intermediate that spontaneously eliminates hydrogen iodide (HI) to form an aldehyde, 2-methylundecanal. This aldehyde can then be further oxidized to 2-methylundecanoic acid or reduced to 2-methylundecan-1-ol.

-

Reductive Dehalogenation: Under anaerobic or low-oxygen conditions, CYP enzymes can catalyze the reductive cleavage of the carbon-iodine bond, forming a 2-methylundecyl radical.[3] This radical can then be further metabolized.

The branched-chain nature of the molecule suggests that omega-oxidation (oxidation at the terminal methyl group) and subsequent beta-oxidation are also possible, analogous to the metabolism of other branched-chain alkanes.[4][5][6]

References

- 1. Optimization of the HS-GC/MS technique for urine metabolomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Urine Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. diva-portal.org [diva-portal.org]

The Discovery of 1-Iodo-2-methylundecane: A Putative Estrus-Specific Pheromone in Mice

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Chemical communication plays a pivotal role in the reproductive behavior of many mammalian species. In mice, urinary chemosignals are a primary mode of conveying information about social and reproductive status. This technical guide delves into the discovery and characterization of 1-iodo-2-methylundecane (1I2MU), a volatile organic compound identified as a putative estrus-specific sex pheromone in female mice (Mus musculus). The production of this compound is linked to the hormonal cycle, and it has been shown to elicit an attractive response in male mice, highlighting its potential significance in mediating reproductive interactions. This document provides a comprehensive overview of the key experiments, quantitative data, and proposed biological pathways related to 1I2MU.

Data Presentation

Table 1: Identification of this compound in Female Mouse Urine Across the Estrous Cycle

| Estrous Cycle Phase | Presence of this compound (1I2MU) | Other Phase-Specific Compounds Identified |

| Proestrus | Present | Isocroctylhydrazine, 4-methyl-2-heptanone, Azulene |

| Estrus | Present | 1-H-cycloprop-e-azulene, Caryophyllene, Copanene |

| Metestrus | Absent | Not specified |

| Diestrus | Absent | Not specified |

Data summarized from Achiraman and Archunan, 2006.[1]

Table 2: Hormonal Dependency of this compound Production

| Experimental Group | Presence of this compound (1I2MU) |

| Intact Cycling Females (Proestrus/Estrus) | Present |

| Prepubertal Females | Absent |

| Ovariectomized Females | Absent |

| Ovariectomized Females with Estrogen Treatment | Present |

Data summarized from Achiraman et al., 2010.[2]

Table 3: Behavioral Response of Male Mice to this compound

| Stimulus | Behavioral Response in Males |

| This compound (1I2MU) | Significant attraction (increased sniffing, licking, grooming) |

| Other identified estrus-specific compounds | Varied, with 1I2MU being the most preferred |

| Control (solvent) | No significant attraction |

Data summarized from Achiraman and Archunan, 2006 and Achiraman et al., 2010.[1][2]

Experimental Protocols

Identification of Volatile Compounds in Urine

Objective: To identify volatile organic compounds in the urine of female mice at different stages of the estrous cycle.

Methodology:

-

Animal Model: Adult female Swiss mice (Mus musculus).

-

Estrous Cycle Determination: Vaginal smears were taken daily to identify the proestrus, estrus, metestrus, and diestrus phases.

-

Urine Collection: Urine was collected from females in each phase.

-

Sample Preparation: Urine was extracted with dichloromethane (DCM) in a 1:1 ratio (v/v). The organic layer containing the volatile compounds was separated.

-

GC-MS Analysis: The DCM extract was analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify the chemical constituents.[1][3]

Behavioral Assay for Pheromonal Activity

Objective: To assess the behavioral response of male mice to identified volatile compounds.

Methodology:

-

Animal Model: Adult male Swiss mice.

-

Stimuli Preparation: The identified compound, this compound, was presented to the male mice. The specific method of presentation (e.g., on a cotton swab, in a specific arm of a Y-maze) would be employed.

-

Behavioral Observation: The behavior of the male mice in response to the stimulus was recorded. Key behaviors monitored include sniffing, licking, grooming, and time spent in proximity to the stimulus.[1][2]

-

Data Analysis: The frequency and duration of the observed behaviors were quantified and compared to control stimuli (e.g., solvent alone) to determine the attractive potential of the compound.

Determination of Estrogen Dependency

Objective: To determine if the production of this compound is dependent on estrogen.

Methodology:

-

Animal Model: Adult female Swiss mice were divided into groups: intact cycling females, prepubertal females, and ovariectomized females.

-

Surgical Procedure: Ovariectomy was performed to remove the primary source of estrogen.

-

Hormone Replacement: A subset of ovariectomized females received estrogen treatment.

-

Urine Analysis: Urine was collected from all groups and analyzed by GC-MS for the presence of this compound and other estrus-specific compounds.[2]

-

Comparison: The chemical profiles of the different groups were compared to ascertain the role of estrogen in the production of the target compound.

Visualizations

Caption: Experimental workflow for the identification and characterization of this compound.

Caption: Proposed signaling pathway for this compound in the male mouse.

Conclusion

The identification of this compound as an estrus-specific, estrogen-dependent pheromone in female mice provides valuable insight into the chemical ecology of mammalian reproduction.[1][2] Its demonstrated role in attracting male mice underscores its importance as a key chemosignal in mediating sexual behavior. For researchers in neuroscience and drug development, this discovery offers a specific molecular tool to investigate the neural circuits of social and reproductive behaviors. Further research is warranted to elucidate the specific vomeronasal receptors that detect 1I2MU and to fully map the downstream neural pathways that translate this chemical signal into a behavioral response. Such studies could pave the way for novel approaches to modulating social behaviors and reproductive processes.

References

- 1. 1-Iodo-2methylundecane, a putative estrus-specific urinary chemo-signal of female mouse (Mus musculus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-Iodo-2 methylundecane [1I2MU]: an estrogen-dependent urinary sex pheromone of female mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The vomeronasal organ. | Semantic Scholar [semanticscholar.org]

A Technical Guide to the Theoretical Properties of Long-Chain Alkyl Iodides

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth exploration of the core theoretical and physicochemical properties of long-chain alkyl iodides. It is intended to serve as a comprehensive resource, detailing the molecular characteristics, reactivity, and spectroscopic signatures of these compounds, which are of significant interest in organic synthesis and medicinal chemistry.

Core Physicochemical Properties

Long-chain alkyl iodides are characterized by physical properties that are heavily influenced by the length of the alkyl chain and the presence of the large, polarizable iodine atom. These properties exhibit predictable trends that are crucial for their manipulation and application in experimental settings.

1.1. Physical State and Appearance Lower members of the alkyl halide series, such as methyl iodide and ethyl iodide, are gases or low-boiling liquids at room temperature.[1][2] As the carbon chain length increases beyond approximately 18 carbons, the compounds become solids.[1] Pure long-chain alkyl iodides are typically colorless liquids or solids.[1][3] However, they can develop a brown or violet color upon storage, particularly when exposed to light, due to the decomposition and formation of elemental iodine.

1.2. Boiling Point, Density, and Solubility The boiling points of alkyl iodides are significantly higher than their corresponding alkanes.[1][3] This is attributed to stronger intermolecular van der Waals forces, which increase with the size and number of electrons in the molecule, and dipole-dipole interactions arising from the polar carbon-iodine bond.[2][3]

Data Summary: Physical Properties of n-Alkyl Iodides

| Compound Name | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| Iodoethane | C₂H₅I | 155.97 | 72 | 1.936 |

| 1-Iodopropane | C₃H₇I | 169.99 | 102 | 1.749 |

| 1-Iodobutane | C₄H₉I | 184.02 | 131 | 1.617 |

| 1-Iodopentane | C₅H₁₁I | 198.05 | 157 | 1.517 |

| 1-Iodohexane | C₆H₁₃I | 212.07 | 180 | 1.437 |

| 1-Iodooctane | C₈H₁₇I | 240.13 | 225-226 | 1.331 |

| 1-Iododecane | C₁₀H₂₁I | 268.18 | 265-267 | 1.250 |

Note: Data is compiled from various sources and represents general trends. Exact values may vary with experimental conditions.

Key trends observed include:

-

Boiling Point: Increases with the length of the alkyl chain due to stronger van der Waals dispersion forces.[2][4]

-

Density: Alkyl iodides are denser than water.[1][3] The density generally decreases as the alkyl chain becomes longer because the proportion of the heavy iodine atom to the overall molecular weight diminishes.

-

Solubility: Alkyl iodides are only slightly soluble in water due to their inability to form hydrogen bonds.[1][2] They are, however, readily soluble in non-polar organic solvents.[1]

1.3. Dipole Moment The carbon-iodine bond is the least polar among the carbon-halogen bonds because carbon and iodine have very similar electronegativity values.[2][5] Consequently, the dipole moment of the C-I bond is small. While the overall molecular dipole moment depends on the molecular geometry, for straight-chain alkyl iodides, it is generally lower than that of corresponding alkyl chlorides or bromides.[5]

Chemical Properties and Reactivity

The chemistry of long-chain alkyl iodides is dominated by the nature of the carbon-iodine (C-I) bond.

2.1. The Carbon-Iodine Bond The C-I bond is the longest and weakest of the carbon-halogen bonds.[6][7] This weakness is a defining feature, making the iodide ion an excellent leaving group in nucleophilic substitution and elimination reactions.

Data Summary: Carbon-Halogen Bond Properties

| Bond | Bond Length (pm) | Bond Dissociation Energy (kJ/mol) |

| C-F | 139 | ~485 |

| C-Cl | 178 | ~350 |

| C-Br | 193 | ~280 |

| C-I | 214 | ~240 |

Source: General values from organic chemistry literature.[7]

This low bond dissociation energy means that alkyl iodides are the most reactive among the alkyl halides in substitution reactions.[6]

2.2. Nucleophilic Substitution Reactions Alkyl iodides are excellent substrates for nucleophilic substitution reactions (both SN1 and SN2), where a nucleophile replaces the iodide ion.[8]

-

SN2 Mechanism: Primary and less-hindered secondary long-chain alkyl iodides react readily via the SN2 mechanism. The reaction proceeds through a backside attack on the electrophilic carbon, leading to an inversion of stereochemistry.[8]

-

SN1 Mechanism: Tertiary and some secondary alkyl iodides can react via the SN1 mechanism, particularly in polar protic solvents. This involves the formation of a carbocation intermediate after the iodide leaving group departs.[8]

2.3. Elimination Reactions In the presence of a strong, sterically hindered base, alkyl iodides can undergo elimination reactions (E1 and E2) to form alkenes.[8] These reactions compete with substitution, and the outcome is often dependent on the structure of the alkyl iodide, the nature of the base, and the reaction conditions.[8]

2.4. Radical Reactions The weak C-I bond can be homolytically cleaved by heat or light to generate alkyl radicals.[9] This property is exploited in various radical-mediated reactions, including certain types of polymerizations and carbonylation reactions.[9][10] Visible light in conjunction with a silane can mediate C-I bond homolysis to generate alkyl radicals under mild conditions.[9]

Spectroscopic Properties

The identification and structural elucidation of long-chain alkyl iodides rely on standard spectroscopic techniques.

Data Summary: Spectroscopic Signatures

| Technique | Feature | Typical Range / Observation |

| ¹H NMR | Protons on carbon bearing iodine (α-protons) | δ 2.0 - 4.0 ppm |

| ¹³C NMR | Carbon bearing iodine (α-carbon) | δ -10 to 40 ppm |

| IR Spectroscopy | C-I stretching vibration | 500 - 600 cm⁻¹ |

| Mass Spectrometry | Molecular Ion (M⁺) | Intense peak often observed |

| Fragmentation | Characteristic loss of I• (127 m/z) and CₙH₂ₙ₊₁ fragments |

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The protons on the carbon directly attached to the iodine atom (the α-carbon) are deshielded and typically appear in the δ 2.0-4.0 ppm region.[11]

-

¹³C NMR: The α-carbon signal is shifted significantly upfield compared to other alkyl halides due to the "heavy atom effect" of iodine. For example, in iodoethane, the CH₂I carbon appears at -1.1 ppm, while the CH₃ carbon is at 20.6 ppm.[12]

3.2. Infrared (IR) Spectroscopy The C-I bond stretch gives rise to a strong absorption in the far-infrared region, typically between 500 and 600 cm⁻¹.[13] This band is often outside the range of standard laboratory spectrophotometers, making it less useful for routine identification compared to other functional groups.[13]

Experimental Protocols & Workflows

4.1. Protocol: Synthesis via Finkelstein Reaction The Finkelstein reaction is a classic and efficient method for preparing alkyl iodides from other alkyl halides (typically chlorides or bromides) via a halide exchange.

Methodology:

-

Dissolution: An alkyl chloride or bromide is dissolved in acetone.

-

Reagent Addition: A stoichiometric excess of sodium iodide (NaI) is added to the solution.

-

Reaction: The mixture is heated under reflux. The reaction equilibrium is driven forward because sodium chloride (NaCl) or sodium bromide (NaBr) is insoluble in acetone and precipitates out of the solution.[14]

-

Workup: After the reaction is complete, the mixture is cooled, and the precipitated sodium halide is removed by filtration.

-

Purification: The acetone is removed from the filtrate via rotary evaporation. The resulting crude alkyl iodide is typically purified by distillation or column chromatography.

4.2. Protocol: Kinetic Study of Nucleophilic Substitution The reactivity of long-chain alkyl iodides can be quantified by studying the kinetics of their reaction with a nucleophile.

Methodology:

-

Reactant Preparation: Prepare standardized solutions of the long-chain alkyl iodide and the chosen nucleophile (e.g., sodium thiocyanate) in a suitable solvent (e.g., ethanol).

-

Temperature Control: Place the reactant solutions in a thermostatically controlled water bath to maintain a constant temperature.

-

Initiation: Mix the solutions to initiate the reaction. Start a timer at the moment of mixing.

-

Monitoring: At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding a large volume of cold solvent).

-

Analysis: Determine the concentration of the remaining iodide ion or the formed product in each aliquot. This can be done by titration (e.g., with silver nitrate) or by a spectroscopic method (e.g., UV-Vis spectroscopy if a reactant or product is chromophoric).

-

Data Processing: Plot the concentration data against time to determine the reaction rate. By varying the initial concentrations of the reactants, the order of the reaction and the rate constant (k) can be determined. Kinetic studies have been performed for reactions of various alkyl iodides with radicals like OH.[15]

Applications in Drug Development and Research

Long-chain alkyl iodides are valuable synthetic intermediates.[8] Their high reactivity makes them ideal for introducing long alkyl chains into molecules, a common strategy in drug development to modulate lipophilicity and, consequently, the pharmacokinetic and pharmacodynamic properties of a drug candidate. They are frequently used in the synthesis of quaternary ammonium salts, ethers, esters, and for C-alkylation of various nucleophiles.

References

- 1. youtube.com [youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. thefactfactor.com [thefactfactor.com]

- 4. Alkyl Chain Length Impact on Chemical Properties [eureka.patsnap.com]

- 5. scribd.com [scribd.com]

- 6. Alkyl iodide | chemical compound | Britannica [britannica.com]

- 7. askfilo.com [askfilo.com]

- 8. byjus.com [byjus.com]

- 9. C(sp3)–C(sp3) coupling of non-activated alkyl-iodides with electron-deficient alkenes via visible-light/silane-mediated alkyl-radical formation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. 13C nmr spectrum of iodoethane C2H5I CH3CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]

- 15. researchgate.net [researchgate.net]

1-Iodo-2-methylundecane: A Technical Guide to Safety and Handling

Disclaimer: This document provides a summary of available data and general safety guidelines for 1-iodo-2-methylundecane. A comprehensive Safety Data Sheet (SDS) with official GHS classification and complete toxicological data for this compound is not publicly available. Therefore, this substance should be handled with extreme caution as a chemical with unknown potential hazards. The recommendations herein are based on the properties of structurally similar iodoalkanes and general laboratory safety principles. All laboratory personnel must consult with their institution's Environmental Health and Safety (EHS) department before handling this compound and perform a thorough risk assessment for their specific experimental conditions.

Chemical and Physical Properties

Limited experimentally derived physical and chemical property data is available for this compound. The following table summarizes computed data obtained from publicly accessible chemical databases.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₅I | PubChem[1] |

| Molecular Weight | 296.23 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 73105-67-6 | PubChem[1] |

| Appearance | Not available (expected to be a liquid) | N/A |

| Boiling Point | Not available | N/A |

| Melting Point | Not available | N/A |

| Density | Not available | N/A |

| Solubility | Not available (expected to be insoluble in water) | N/A |

| Flash Point | Not available | N/A |

Hazard Identification and Classification

As of the date of this document, this compound has no official GHS classification. However, based on the general hazards associated with iodoalkanes and alkyl halides, the following potential hazards should be considered:

-

Skin and Eye Irritation: Alkyl halides are often irritating to the skin and eyes. Prolonged contact may cause redness, pain, and dermatitis.

-

Respiratory Tract Irritation: Vapors or aerosols may be irritating to the respiratory system.

-

Toxicity: The toxicological properties of this compound have not been determined. However, some iodoalkanes can be harmful if inhaled, ingested, or absorbed through the skin. For instance, methyl iodide is known to be toxic and may cause central nervous system depression.

-

Reactivity: Iodoalkanes are the most reactive of the haloalkanes. The carbon-iodine bond is relatively weak and can be cleaved, leading to substitution or elimination reactions. They can be sensitive to light and may decompose over time, releasing iodine. They may react with strong oxidizing agents and bases.

-

Environmental Hazards: The environmental fate and ecotoxicity of this compound are unknown. It is prudent to assume it may be harmful to aquatic life and to prevent its release into the environment.

A logical workflow for assessing the hazards of a new or uncharacterized chemical is presented below.

References

Methodological & Application

Application Note: Synthesis of 1-Iodo-2-methylundecane from 2-methylundecanol

Audience: Researchers, scientists, and drug development professionals.

Introduction

This application note provides a detailed protocol for the synthesis of 1-Iodo-2-methylundecane from its corresponding secondary alcohol, 2-methylundecanol. The conversion of alcohols to alkyl iodides is a fundamental transformation in organic synthesis, providing a versatile intermediate for various subsequent reactions, including nucleophilic substitutions and the formation of organometallic reagents. Alkyl iodides are particularly reactive compared to other alkyl halides, making them valuable in the synthesis of complex molecules.

The described method is based on the Appel reaction, a reliable and widely used process for converting alcohols to alkyl halides under mild conditions.[1][2][3] This reaction utilizes triphenylphosphine (PPh₃) and iodine (I₂) to facilitate the conversion. The reaction proceeds via an SN2 mechanism for primary and secondary alcohols, which involves the formation of an alkoxyphosphonium intermediate, followed by nucleophilic attack by the iodide ion.[4][5][6] A significant advantage of this method is the formation of the highly stable triphenylphosphine oxide, which drives the reaction to completion.[1]

This protocol is specifically tailored for researchers requiring a robust and efficient method for the iodination of long-chain secondary alcohols, a common structural motif in various synthetic targets.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Unit |

| Reactants | ||

| 2-methylundecanol | 1.0 | eq |

| Triphenylphosphine | 1.2 | eq |

| Imidazole | 2.0 | eq |

| Iodine | 1.2 | eq |

| Product | ||

| Molar Mass of 2-methylundecanol | 186.34 | g/mol |

| Molar Mass of this compound | 296.23 | g/mol |

| Theoretical Yield | - | g |

| Actual Yield | - | g |

| Percent Yield | - | % |

| Reaction Conditions | ||

| Solvent | Dichloromethane (DCM) | - |

| Temperature | 0 °C to Room Temperature | °C |

| Reaction Time | 12-16 | hours |

Experimental Protocol

Materials:

-

2-methylundecanol

-

Triphenylphosphine (PPh₃)

-

Imidazole

-

Iodine (I₂)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.2 eq) and imidazole (2.0 eq). Dissolve the solids in anhydrous dichloromethane (DCM).

-

Addition of Iodine: Cool the solution to 0 °C using an ice bath. Slowly add iodine (1.2 eq) portion-wise to the stirred solution. The mixture will turn dark brown.

-

Addition of Alcohol: After stirring for 10-15 minutes at 0 °C, add a solution of 2-methylundecanol (1.0 eq) in anhydrous DCM dropwise to the reaction mixture.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce the excess iodine. The dark color of the solution should fade.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product will contain the desired this compound and triphenylphosphine oxide as a major byproduct. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Mandatory Visualizations

Reaction Signaling Pathway

Caption: Mechanism of the Appel reaction for the synthesis of this compound.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Preparation of 2-Methylundecylmagnesium Iodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and an experimental protocol for the synthesis of the Grignard reagent, 2-methylundecylmagnesium iodide, from 1-iodo-2-methylundecane. Grignard reagents are potent organometallic nucleophiles, indispensable in organic synthesis for the formation of carbon-carbon bonds. The preparation of this specific Grignard reagent presents challenges due to steric hindrance from the methyl group at the beta-position, which can influence the reaction rate and promote undesired side reactions. This protocol outlines the necessary materials, a step-by-step procedure, and strategies to mitigate common issues, ensuring a successful synthesis.

Introduction

Grignard reagents, with the general formula R-Mg-X, are fundamental tools in synthetic organic chemistry, enabling the construction of complex molecular architectures.[1] Their utility stems from the polarized carbon-magnesium bond, which imparts a highly nucleophilic and basic character to the carbon atom. The synthesis of Grignard reagents is achieved through the reaction of an organic halide with magnesium metal in an ethereal solvent.[2] The reactivity of the organic halide is dependent on the halogen, following the trend I > Br > Cl.[3]

The preparation of 2-methylundecylmagnesium iodide from this compound is a valuable transformation, as the resulting Grignard reagent can be used to introduce the 2-methylundecyl moiety into a variety of molecules, a common structural motif in natural products and pharmacologically active compounds. However, the steric bulk introduced by the methyl group at the 2-position can impede the insertion of magnesium, potentially leading to slower reaction initiation and lower yields.[3] A primary competing side reaction is the Wurtz coupling, where the newly formed Grignard reagent reacts with the starting alkyl iodide to form a dimer.[2][4][5] Careful control of reaction parameters is therefore crucial to favor the formation of the desired Grignard reagent.

Data Presentation

The successful formation of a Grignard reagent is highly dependent on the reaction conditions. For sterically hindered primary alkyl iodides like this compound, careful optimization is key. Below is a summary of typical reaction parameters and expected outcomes.

| Parameter | Recommended Condition | Expected Outcome/Rationale |

| Alkyl Halide | This compound | Alkyl iodides are highly reactive, facilitating Grignard formation.[3] |

| Magnesium | Turnings, 1.2 - 1.5 equivalents | An excess of magnesium ensures complete consumption of the alkyl iodide. |

| Solvent | Anhydrous Tetrahydrofuran (THF) | THF is superior to diethyl ether for less reactive or sterically hindered halides due to its better solvating ability.[3] |

| Activation | Iodine (catalytic amount) | A small crystal of iodine activates the magnesium surface by removing the passivating magnesium oxide layer.[3][4] |

| Temperature | Room temperature to gentle reflux | The reaction is exothermic; initiation may require gentle warming, followed by cooling to maintain control.[2][4] |

| Addition Rate | Slow, dropwise | Minimizes local concentration of the alkyl iodide, thereby reducing the rate of Wurtz coupling.[2][3][4] |

| Reaction Time | 1 - 3 hours post-addition | Ensures complete reaction, monitored by the disappearance of magnesium turnings. |

| Expected Yield | 70-90% | Yields are highly dependent on rigorous anhydrous conditions and control of the addition rate to minimize side reactions. |

Experimental Protocol

This protocol details the preparation of 2-methylundecylmagnesium iodide. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.

Materials

-

This compound (1.0 eq)

-

Magnesium turnings (1.5 eq)

-

Iodine (1-2 small crystals)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Diethyl Ether

-

Standardized solution of sec-butanol in xylene (for titration)

-

1,10-Phenanthroline (indicator)

-

Three-necked round-bottom flask

-

Reflux condenser

-

Pressure-equalizing dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert gas supply (Nitrogen or Argon)

Procedure

-

Apparatus Setup: Assemble a three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, a pressure-equalizing dropping funnel, and a gas inlet for the inert atmosphere. Flame-dry the entire apparatus under a flow of inert gas and allow it to cool to room temperature.

-

Magnesium Activation: Place the magnesium turnings (1.5 eq) into the flask. Add one or two small crystals of iodine. Gently warm the flask under the inert atmosphere until the purple color of the iodine vapor disappears, indicating the activation of the magnesium surface. Allow the flask to cool.

-

Initiation: Add a small portion of anhydrous THF to the flask, just enough to cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 eq) in anhydrous THF. Add a small aliquot (approximately 5-10%) of the this compound solution to the magnesium suspension. The reaction may require gentle warming with a heat gun or in a warm water bath to initiate. Initiation is indicated by the disappearance of the iodine color (if any remains), gentle bubbling from the magnesium surface, and the formation of a cloudy, grayish solution.

-

Addition: Once the reaction has started and is self-sustaining (exothermic), begin the slow, dropwise addition of the remaining this compound solution from the dropping funnel. The rate of addition should be carefully controlled to maintain a gentle reflux. If the reaction becomes too vigorous, slow the addition rate and, if necessary, cool the flask with a water bath. This slow addition is critical to minimize the formation of the Wurtz coupling byproduct.[2][3][4]

-

Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle reflux for an additional 1-3 hours, or until most of the magnesium has been consumed. The final Grignard reagent solution will typically appear as a cloudy, grey to brownish suspension.

-

Quantification (Optional but Recommended): The concentration of the active Grignard reagent should be determined by titration before use in subsequent reactions. A common method is the titration with a standardized solution of sec-butanol in xylene using 1,10-phenanthroline as an indicator.[6]

Mandatory Visualization

References

Application Notes and Protocols for 1-Iodo-2-methylundecane in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Iodo-2-methylundecane is a saturated secondary alkyl iodide that serves as a valuable building block in organic synthesis. Its utility is particularly pronounced in the realm of cross-coupling reactions, which are fundamental tools for the construction of carbon-carbon and carbon-heteroatom bonds. The presence of a sterically hindered secondary iodide allows for the introduction of the complex 2-methylundecyl motif into a variety of molecular scaffolds. This is of significant interest in drug discovery and materials science, where the incorporation of such branched alkyl chains can modulate lipophilicity, metabolic stability, and conformational properties of bioactive molecules.

This document provides detailed application notes and protocols for the use of this compound in several key cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. The methodologies and data presented are extrapolated from established protocols for analogous secondary alkyl iodides and are intended to serve as a robust starting point for reaction development and optimization.

Challenges in Cross-Coupling with Secondary Alkyl Halides

The use of secondary alkyl halides like this compound in cross-coupling reactions presents unique challenges compared to their sp²-hybridized counterparts (aryl or vinyl halides). The primary competing side reaction is β-hydride elimination from the alkyl-metal intermediate, which can lead to the formation of undesired alkene byproducts and reduced yields of the desired coupled product. Consequently, the choice of catalyst, ligand, and reaction conditions is critical to favor the desired reductive elimination pathway over β-hydride elimination. Recent advancements in catalyst design, particularly the development of bulky, electron-rich phosphine ligands and the exploration of alternative metal catalysts like iron and copper, have significantly expanded the scope of cross-coupling reactions with challenging secondary alkyl electrophiles.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp³)–C(sp²) bonds, reacting an alkyl halide with an organoboron reagent. For this compound, this reaction enables the synthesis of alkyl-substituted arenes and heteroarenes.

Tabulated Reaction Parameters for Suzuki-Miyaura Coupling

| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |

| Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ (2-3) | Toluene/H₂O (10:1) | 80-110 | 12-24 | 65-90 | A common and effective system for sp³-sp² couplings. |

| Pd₂(dba)₃ (1-3) | XPhos (2-6) | Cs₂CO₃ (2-3) | Dioxane | 80-100 | 12-24 | 70-95 | Often used for challenging substrates. |

| NiCl₂(dme) (5-10) | dtbbpy (5-10) | K₃PO₄ (2) | t-AmOH | 60 | 12-24 | 75-92 | Nickel catalysis can be a cost-effective alternative. |

| Fe(acac)₃ (10) | TMEDA (10) | - | THF/NMP (4:1) | 25 | 2-4 | 80-95 | Iron-catalyzed coupling with Grignard reagents as the nucleophile. |

Note: Yields are estimates based on reactions with analogous secondary alkyl iodides and will require optimization for this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

Pd(OAc)₂ (2 mol%)

-

SPhos (4 mol%)

-

K₃PO₄ (3.0 equiv)

-

Anhydrous, degassed toluene and water

-

Schlenk tube or microwave vial

-

Magnetic stir bar

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk tube under an inert atmosphere, add the arylboronic acid (1.5 mmol), K₃PO₄ (3.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).

-

Evacuate and backfill the tube with inert gas three times.

-

Add anhydrous, degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.

-

Stir the mixture for 15 minutes at room temperature to pre-form the active catalyst.

-

Add this compound (1.0 mmol) via syringe.

-

Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Heck Reaction

The Heck reaction traditionally couples aryl or vinyl halides with alkenes. Its intramolecular version is more common with alkyl halides. While intermolecular Heck reactions with secondary alkyl iodides are challenging, recent developments have shown promise.

Tabulated Reaction Parameters for Heck-type Reactions

| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |

| Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Et₃N (2.0) | DMF | 100 | 24 | 40-60 | Classical Heck conditions, may result in lower yields. |

| Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (2.0) | Dioxane | 120 | 18 | 50-75 | Bulky ligands can improve yields. |

| Co(acac)₂ (10) | - | - | THF | 25 | 6 | 60-85 | Cobalt-catalyzed variant with a Grignard reagent. |

Note: Yields are estimates based on reactions with analogous secondary alkyl iodides and will require optimization for this compound.

Experimental Protocol: Heck-type Reaction

Materials:

-

This compound (1.0 equiv)

-

Alkene (e.g., Styrene) (1.5 equiv)

-

Pd₂(dba)₃ (2 mol%)

-

Xantphos (4 mol%)

-

Cs₂CO₃ (2.0 equiv)

-

Anhydrous, degassed dioxane

-

Sealed reaction tube

-

Magnetic stir bar

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a glovebox, add Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol) to a dry sealed reaction tube.

-

Add Cs₂CO₃ (2.0 mmol).

-

Remove the tube from the glovebox and add anhydrous, degassed dioxane (5 mL).

-

Add the alkene (1.5 mmol) and this compound (1.0 mmol) via syringe.

-

Seal the tube and heat the reaction mixture to 120 °C with stirring.

-

Monitor the reaction by GC-MS.

-

After completion, cool to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate and purify by flash column chromatography.

Application Notes and Protocols for Sonogashira Coupling with 1-Iodo-2-methylundecane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Sonogashira coupling of the sterically hindered secondary alkyl iodide, 1-iodo-2-methylundecane. The Sonogashira reaction, a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an organic halide, presents unique challenges when applied to unactivated alkyl halides.[1][2] This is primarily due to the slow rate of oxidative addition to the palladium catalyst and the propensity for competing β-hydride elimination.[2] This document outlines several advanced protocols that have proven effective for similar challenging substrates and are therefore recommended for the successful coupling of this compound.

Core Concepts and Challenges

The traditional Sonogashira reaction, co-catalyzed by palladium and copper, is highly efficient for aryl and vinyl halides.[3][4] However, for alkyl halides like this compound, the direct application of standard protocols often leads to low yields or no reaction. The key challenges to overcome are:

-

Sluggish Oxidative Addition: The C(sp³)-I bond of an unactivated alkyl iodide is less reactive towards oxidative addition to a Pd(0) center compared to C(sp²)-X bonds.[2]

-

β-Hydride Elimination: Once the alkyl group is attached to the palladium center, if it possesses a hydrogen atom on the β-carbon, it can readily undergo β-hydride elimination, leading to the formation of an alkene byproduct and decomposition of the catalytic intermediate.[2]

To address these challenges, specialized catalyst systems and reaction conditions have been developed, including the use of nickel catalysts, palladium catalysts with bulky N-heterocyclic carbene (NHC) ligands, and radical-mediated approaches.[5][6][7]

Experimental Protocols

Three promising protocols for the Sonogashira coupling of this compound are detailed below. These are based on methodologies that have been successfully applied to other non-activated and sterically hindered alkyl iodides.

Protocol 1: Nickel-Catalyzed Sonogashira Coupling

Nickel catalysts have emerged as a powerful alternative to palladium for the coupling of unactivated alkyl halides.[5][6] This protocol is adapted from methodologies developed for secondary alkyl iodides.

Reaction Scheme:

Materials:

-

This compound (1.0 eq)

-

Terminal alkyne (1.2 - 1.5 eq)

-

Nickel(II) catalyst (e.g., NiCl₂(dppp), 5 mol%)

-

Copper(I) iodide (CuI, 10 mol%)

-

Base (e.g., Cs₂CO₃, 2.0 eq)

-

Anhydrous and degassed solvent (e.g., N,N-Dimethylformamide (DMF) or 1,4-Dioxane)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the Nickel(II) catalyst, CuI, and the base.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add the anhydrous, degassed solvent via syringe.

-

Add the terminal alkyne to the stirred suspension.

-

Finally, add this compound via syringe.

-

Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Palladium/N-Heterocyclic Carbene (NHC) Catalyzed Sonogashira Coupling

The use of sterically bulky N-heterocyclic carbene (NHC) ligands can promote the challenging oxidative addition step and suppress β-hydride elimination in palladium-catalyzed couplings of alkyl halides.[7]

Reaction Scheme:

Materials:

-

This compound (1.0 eq)

-

Terminal alkyne (1.2 - 1.5 eq)

-

Palladium source (e.g., Pd(OAc)₂, 2-5 mol%)

-

NHC ligand (e.g., IPr·HCl, 4-10 mol%)

-